[(2S,4S)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride
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Description
[(2S,4S)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N4O and its molecular weight is 295.21. The purity is usually 95%.
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Biological Activity
The compound [(2S,4S)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride (CAS No. 2287246-65-3) is a synthetic derivative with potential pharmacological applications. Its unique structural features suggest a variety of biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure
The molecular structure is characterized by the following components:
- Pyrrolidine ring : A five-membered saturated nitrogen-containing ring.
- Methoxy group : Contributes to the compound's lipophilicity and may enhance biological activity.
- Pyrimidine moiety : Known for its role in various biological processes, including nucleic acid synthesis.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Initial studies suggest that derivatives of pyrimidine compounds can exhibit antimicrobial effects. The presence of the pyrrolidine and methoxy groups may enhance these properties by improving membrane permeability and interaction with microbial targets.
- Cytotoxic Activity : Compounds similar in structure have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways, such as those involved in cell proliferation and survival.
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or enzymes involved in signal transduction pathways, potentially leading to therapeutic effects in diseases such as cancer or neurodegenerative disorders.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Exhibits activity against Gram-positive bacteria | |
Cytotoxicity | Induces apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibits kinase activity |
Case Studies
- Antimicrobial Activity : A study on similar compounds demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Cytotoxic Effects : Research involving a related pyrrolidine derivative showed a dose-dependent increase in apoptosis markers in human cancer cell lines, suggesting potential for use in targeted cancer therapies.
- Enzyme Inhibition : A comparative analysis indicated that compounds with similar structural motifs inhibited specific kinases associated with tumor growth. This suggests that [(2S,4S)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride may have similar inhibitory effects, warranting further investigation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Interaction : The lipophilic nature of the methoxy group may facilitate interaction with cellular membranes, enhancing cellular uptake.
- Targeting Signaling Pathways : By inhibiting specific kinases or enzymes, the compound may disrupt critical signaling pathways involved in cell growth and survival.
Properties
IUPAC Name |
[(2S,4S)-4-methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-8-3-11(14-7-13-8)15-6-10(16-2)4-9(15)5-12;;/h3,7,9-10H,4-6,12H2,1-2H3;2*1H/t9-,10-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHGPUUZOHDMMZ-BZDVOYDHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC(CC2CN)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)N2C[C@H](C[C@H]2CN)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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